Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N'-phenyl-
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Overview
Description
Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organic compound with a unique structure that combines elements of thiourea, quinazoline, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Groups: This step involves the use of phenylating agents to introduce the phenyl groups at specific positions on the quinazoline core.
Formation of the Thiourea Moiety: This involves the reaction of the intermediate compound with thiourea under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds with similar thiourea moieties but different substituents.
Quinazoline Derivatives: Compounds with the quinazoline core but different functional groups.
Phenyl Substituted Compounds: Compounds with phenyl groups attached to different cores.
Uniqueness
Thiourea, N-(2-chloro-5-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
CAS No. |
83408-68-8 |
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Molecular Formula |
C34H24ClN5OS |
Molecular Weight |
586.1 g/mol |
IUPAC Name |
1-[5-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]-2-chlorophenyl]-3-phenylthiourea |
InChI |
InChI=1S/C34H24ClN5OS/c35-29-20-19-27(21-31(29)39-34(42)37-26-11-5-2-6-12-26)40-32(38-30-14-8-7-13-28(30)33(40)41)24-15-17-25(18-16-24)36-22-23-9-3-1-4-10-23/h1-22H,(H2,37,39,42) |
InChI Key |
INOIDXKNBMWSAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC(=C(C=C5)Cl)NC(=S)NC6=CC=CC=C6 |
Origin of Product |
United States |
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